molecular formula C16H15NO B2418146 2-(4-ethoxyphenyl)-1H-indole CAS No. 5883-84-1

2-(4-ethoxyphenyl)-1H-indole

Cat. No. B2418146
CAS RN: 5883-84-1
M. Wt: 237.302
InChI Key: MKEFYFHAXIUFLA-UHFFFAOYSA-N
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Description

“2-(4-ethoxyphenyl)-1H-indole” is a chemical compound that contains an indole nucleus, which is a heterocyclic compound . The indole nucleus is found in many important synthetic drug molecules and has a wide range of biological applications . The compound also contains an ethoxyphenyl group .


Molecular Structure Analysis

The molecular structure of “2-(4-ethoxyphenyl)-1H-indole” can be analyzed using spectroscopic methods and density functional theory calculations . The theoretical results can then be compared with experimental observations .

Scientific Research Applications

Pharmacological Activities

Indoles, including compounds like 2-(4-ethoxyphenyl)-1H-indole, have a significant presence in biologically active natural products. Their importance spans across various applications in medicine, synthetic chemistry, coordination chemistry, and industrial chemistry. The pharmacological activities of such indole derivatives include anti-inflammatory and analgesic properties, as evidenced in studies (Basavarajaiah & Mruthyunjayaswamya, 2021).

Synthesis and Biological Evaluation

The synthesis of 2-(4-ethoxyphenyl)-1H-indole derivatives has been explored for their potential biological activities. These include anti-inflammatory, antioxidant, and antimicrobial activities, highlighting the compound's versatility in therapeutic applications (Sravanthi, Rani, & Manju, 2015).

Antioxidant Properties

Studies have shown that substituted 2-phenyl-1H-indoles, structurally related to 2-(4-ethoxyphenyl)-1H-indole, demonstrate potent antioxidant activity. This is especially notable in compounds like 2-(4-aminophenyl)indoles, which have been compared with established antioxidants like melatonin in terms of efficacy (Karaaslan et al., 2013).

Synthesis and Functionalization

The synthesis and functionalization of indoles, including 2-(4-ethoxyphenyl)-1H-indole, are crucial for creating a wide range of biologically active compounds. This process has been significantly advanced by palladium-catalyzed reactions, which offer a versatile approach to modifying the indole nucleus (Cacchi & Fabrizi, 2005).

Protective Properties Against Oxidation

Some indole derivatives, including alkyl-substituted compounds, have been found to protect human erythrocytes and DNA against radical-induced oxidation. This suggests a potential role for 2-(4-ethoxyphenyl)-1H-indole derivatives in antioxidative therapies (Zhao & Liu, 2009).

Antimicrobial Potential

The antimicrobial potential of indole derivatives, including those similar to 2-(4-ethoxyphenyl)-1H-indole, has been explored. Research indicates that these compounds can serve as effective antimicrobial agents, expanding their potential therapeutic applications (Kalshetty, Gani, & Kalashetti, 2012).

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “2-(4-ethoxyphenyl)-1H-indole” and similar compounds could be subjects of future research in medicinal chemistry.

properties

IUPAC Name

2-(4-ethoxyphenyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-2-18-14-9-7-12(8-10-14)16-11-13-5-3-4-6-15(13)17-16/h3-11,17H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEFYFHAXIUFLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethoxyphenyl)-1H-indole

Citations

For This Compound
1
Citations
CI Clark, DP Kelly, RF Martin, JM White… - Australian journal of …, 1998 - CSIRO Publishing
2-[2′-(4′′-Ethoxyphenyl)-1H-indol-6′-yl]-5-(4′′′-methylpiperazin-1′′′-yl)-1H-benzimidazole (1) has been synthesized from 2-(4′-ethoxyphenyl)-1H-indole-6-…
Number of citations: 2 www.publish.csiro.au

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